Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine
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Overview
Description
Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a benzyl group, a chlorophenyl group, and a thiazole ring, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine typically involves the formation of the thiazole ring followed by the introduction of the benzyl and chlorophenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with benzyl chloride and methylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl({[2-(4-bromophenyl)-1,3-thiazol-4-yl]methyl})methylamine: Similar structure but with a bromine atom instead of chlorine.
Benzyl({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl})methylamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17ClN2S |
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Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C18H17ClN2S/c1-21(11-14-5-3-2-4-6-14)12-17-13-22-18(20-17)15-7-9-16(19)10-8-15/h2-10,13H,11-12H2,1H3 |
InChI Key |
RUTFAOMMOJGPFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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